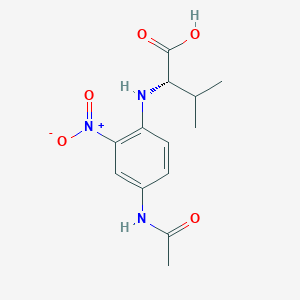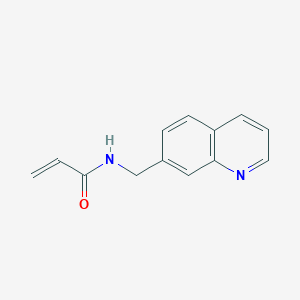
N-(Quinolin-7-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Quinolin-7-ylmethyl)prop-2-enamide, commonly known as QMA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. QMA is a small molecule that can be synthesized through a variety of methods and has been shown to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
QMA has been shown to have a range of potential scientific research applications. One of the most promising areas of research involves the study of its mechanism of action. QMA has been found to be a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. By inhibiting HDACs, QMA has the potential to regulate gene expression and may be useful in the treatment of various diseases, including cancer.
Wirkmechanismus
QMA's mechanism of action involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA into a compact structure. By removing acetyl groups, HDACs make the DNA less accessible, which can lead to changes in gene expression. QMA inhibits HDACs by binding to the enzyme and preventing it from removing acetyl groups from histones. This can result in changes in gene expression that may have therapeutic benefits.
Biochemical and Physiological Effects:
QMA has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of HDACs, QMA has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. QMA has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using QMA in lab experiments is its small size, which allows it to penetrate cells and tissues more easily than larger molecules. QMA is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using QMA in lab experiments is that it may have off-target effects, meaning that it may interact with other proteins or enzymes in addition to HDACs. This can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on QMA. One area of research involves the development of more specific HDAC inhibitors that target only certain isoforms of the enzyme. This could lead to more effective treatments for specific diseases. Another area of research involves the study of QMA's effects on other cellular processes, such as autophagy and DNA repair. Finally, the development of QMA analogs with improved pharmacokinetic properties could lead to the development of more effective therapies for a variety of diseases.
Synthesemethoden
QMA can be synthesized through a variety of methods, including the condensation reaction of quinoline-7-carboxaldehyde with propargylamine, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of quinoline-7-carboxaldehyde with propargyl bromide in the presence of a palladium catalyst. Both methods have been shown to yield high purity QMA.
Eigenschaften
IUPAC Name |
N-(quinolin-7-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-13(16)15-9-10-5-6-11-4-3-7-14-12(11)8-10/h2-8H,1,9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXUWMUVYWFANQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Quinolin-7-ylmethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

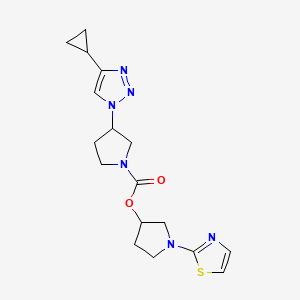
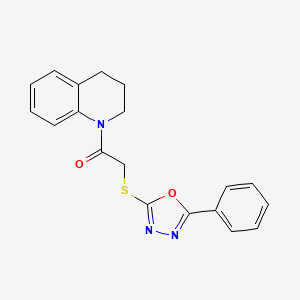
![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367835.png)
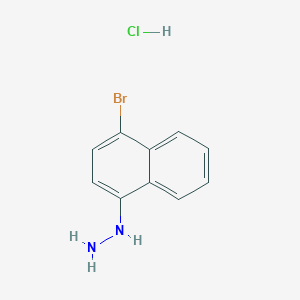
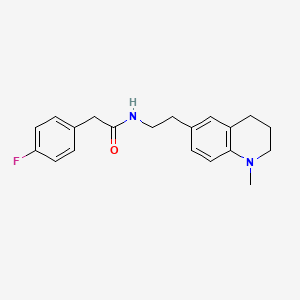
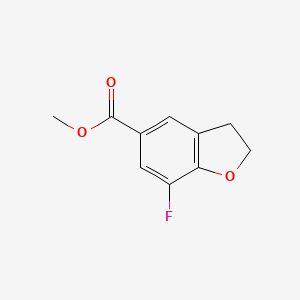
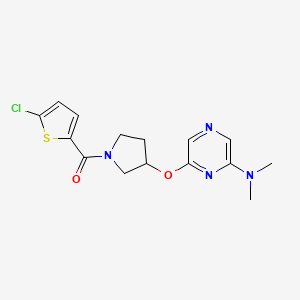
![ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2367846.png)
![3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2367849.png)
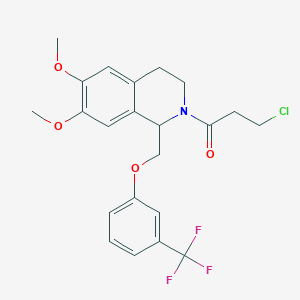
![N-[(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2367851.png)
![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2367853.png)
